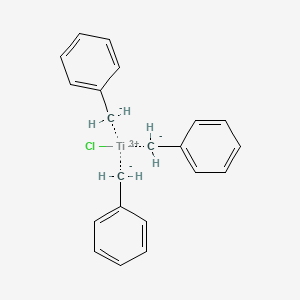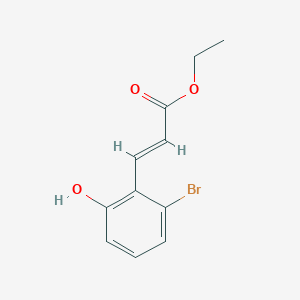
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate (EBHA) is a synthetic compound commonly used in laboratory research. It is a versatile compound with a wide range of applications, from organic chemistry to biochemistry and physiology. EBHA is a brominated phenyl acrylate derivative, which gives it several advantageous characteristics. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for EBHA.
Scientific Research Applications
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in metal-catalyzed reactions. It is also used in biochemistry and physiology research, as it can be used to modify proteins, peptides, and other biomolecules.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is based on its brominated phenyl acrylate structure. The bromine atom is electron-withdrawing, which gives this compound a higher electron density than other acrylate compounds. This allows this compound to interact more strongly with other molecules, making it a useful reagent and catalyst in organic synthesis.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. However, research has shown that this compound can be used to modify proteins, peptides, and other biomolecules, and it has been used in studies of enzyme inhibition and drug design. This compound has also been used in studies of cell signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate in laboratory experiments is its versatility. It can be used in a wide range of organic synthesis reactions, and it can also be used to modify proteins, peptides, and other biomolecules. Additionally, this compound is relatively easy to synthesize and is available commercially. The main limitation of using this compound is that it is a brominated phenyl acrylate, which means it can be toxic and irritating if not handled properly.
Future Directions
The potential future directions for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate are numerous. It could be used in further studies of enzyme inhibition and drug design, as well as in studies of cell signaling pathways and gene expression. Additionally, this compound could be used in the development of new synthetic methods, such as the synthesis of complex molecules. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate can be synthesized using a variety of methods. The most common method is a three-step reaction sequence involving the reaction of 2-bromo-6-hydroxybenzaldehyde with acetic anhydride, followed by the addition of ethyl acetate and sodium ethoxide, and then the addition of acetic acid. This method produces a high yield of pure this compound.
properties
IUPAC Name |
ethyl (E)-3-(2-bromo-6-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7,13H,2H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVDMQDBSGSBLO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


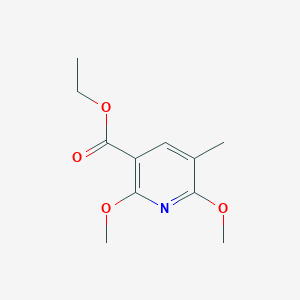



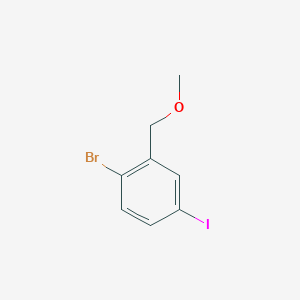
![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)
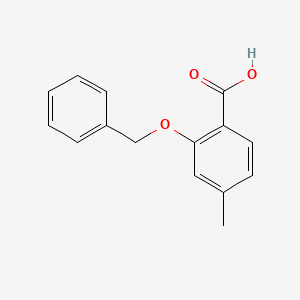


![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)
